molecular formula C9H11N3 B8814870 2-(6-Aminopyridin-2-yl)-2-methylpropanenitrile

2-(6-Aminopyridin-2-yl)-2-methylpropanenitrile

Cat. No. B8814870
M. Wt: 161.20 g/mol
InChI Key: PQZSDGLDJTWADD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Aminopyridin-2-yl)-2-methylpropanenitrile is a useful research compound. Its molecular formula is C9H11N3 and its molecular weight is 161.20 g/mol. The purity is usually 95%.
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properties

Product Name

2-(6-Aminopyridin-2-yl)-2-methylpropanenitrile

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

2-(6-aminopyridin-2-yl)-2-methylpropanenitrile

InChI

InChI=1S/C9H11N3/c1-9(2,6-10)7-4-3-5-8(11)12-7/h3-5H,1-2H3,(H2,11,12)

InChI Key

PQZSDGLDJTWADD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#N)C1=NC(=CC=C1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A heavy walled resealable tube was loaded, under an argon atmosphere, with copper (I) oxide (159 mg, 1.11 mmol), 2-(6-bromopyridin-2-yl)-2-methylpropanenitrile (5000 mg, 22.2 mmol), ammonium hydroxide 28% solution (26.9 mL, 444 mmol), K2CO3 (614 mg, 4.44 mmol), N,N-dimethylethylenediamine (196 mg, 244 μA, 2.22 mmol) and ethyleneglycol (44.4 mL). The reaction was heated to 60° C. with stirring for 6 h. After cooling down, the reaction mixture was extracted with dichloromethane (3×25 mL), combined organics dried over magnesium sulfate and evaporated. The residue was purified by flash chromatography (silica gel 50 μm, 40 g, Analogix) eluting with 0 to 5% over 20 min (10% ammonium hydroxide in methanol)/dichloromethane, obtained 2-(6-aminopyridin-2-yl)-2-methylpropanenitrile (3.2 g, 89.4% yield) as a white solid. 1H NMR (CHLOROFORM-d) δ: 7.34-7.46 (m, 1H), 6.81 (d, J=7.2 Hz, 1H), 6.40 (d, J=7.9 Hz, 1H), 4.67 (br. s., 2H), 1.63-1.68 (m, 6H); LC-MS 162.1 [M+H]+.
Quantity
5000 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
26.9 mL
Type
reactant
Reaction Step One
Name
Quantity
614 mg
Type
reactant
Reaction Step One
Quantity
196 mg
Type
reactant
Reaction Step One
Quantity
159 mg
Type
catalyst
Reaction Step One
Quantity
44.4 mL
Type
solvent
Reaction Step One

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